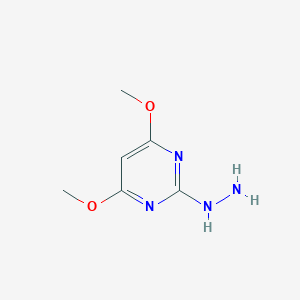
2-Hydrazinyl-4,6-dimethoxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinyl-4,6-dimethoxypyrimidine is an organic compound with the molecular formula C6H10N4O2 It is a derivative of pyrimidine, characterized by the presence of hydrazinyl and methoxy groups at the 2, 4, and 6 positions of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4,6-dimethoxypyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dimethoxypyrimidine.
Hydrazination: The key step involves the reaction of 4,6-dimethoxypyrimidine with hydrazine hydrate. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-Hydrazinyl-4,6-dimethoxypyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace methoxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.
科学的研究の応用
2-Hydrazinyl-4,6-dimethoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, which can provide insights into its mechanism of action.
Materials Science: It is explored for use in the development of novel materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism by which 2-Hydrazinyl-4,6-dimethoxypyrimidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the compound can intercalate into DNA, disrupting its structure and function.
類似化合物との比較
Similar Compounds
2-Hydrazinyl-4,6-dimethylpyrimidine: Similar in structure but with methyl groups instead of methoxy groups.
2-Amino-4,6-dimethoxypyrimidine: Contains an amino group instead of a hydrazinyl group.
4,6-Dimethoxypyrimidine: Lacks the hydrazinyl group, making it less reactive.
Uniqueness
2-Hydrazinyl-4,6-dimethoxypyrimidine is unique due to the presence of both hydrazinyl and methoxy groups, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for various research applications.
特性
IUPAC Name |
(4,6-dimethoxypyrimidin-2-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-11-4-3-5(12-2)9-6(8-4)10-7/h3H,7H2,1-2H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKILCAADKPWDID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NN)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560806 |
Source


|
| Record name | 2-Hydrazinyl-4,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13223-30-8 |
Source


|
| Record name | 2-Hydrazinyl-4,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
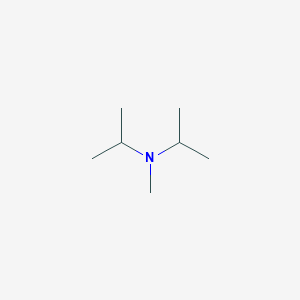
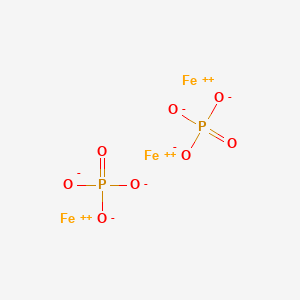
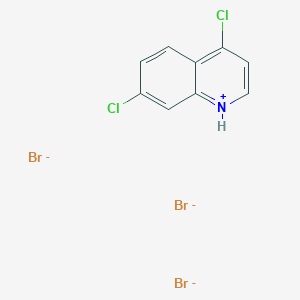

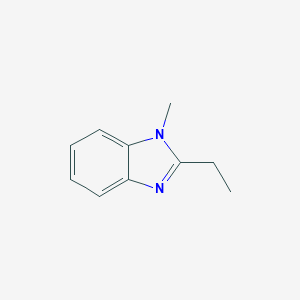
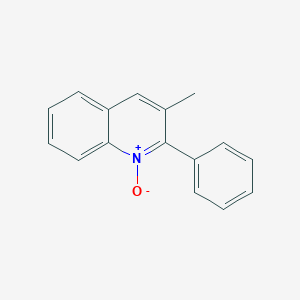
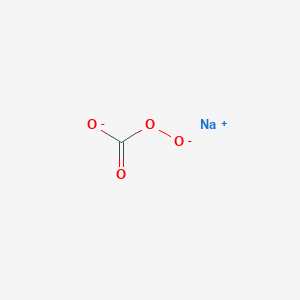
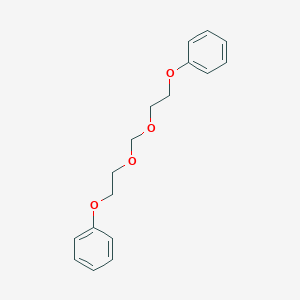
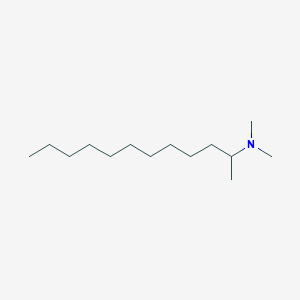
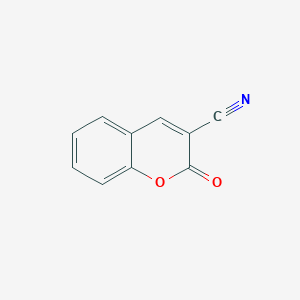

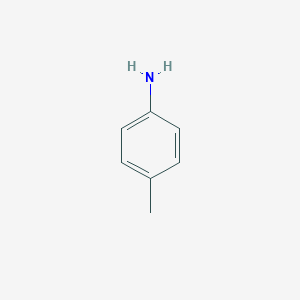
![Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B81032.png)

